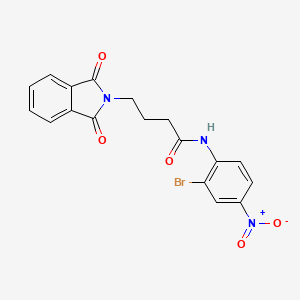![molecular formula C16H25NO7 B4981426 2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4981426.png)
2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)) has been studied extensively for its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been found to have potential as a drug delivery system due to its ability to target specific cells and tissues. It has also been studied for its potential as a treatment for various diseases, including cancer and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)) is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells and triggering a cascade of cellular events. This can lead to changes in gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)) have been studied extensively in vitro and in vivo. This compound has been found to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have a protective effect on the cardiovascular system and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)) in lab experiments is its ability to target specific cells and tissues. This makes it a valuable tool for studying the effects of drugs and other compounds on specific cell types. However, one of the limitations of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)). One area of research could be in the development of new drugs that use this compound as a delivery system. Another area of research could be in the development of new treatments for cancer and cardiovascular diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)) involves a series of chemical reactions. The first step involves the reaction of 2-aminoethanol with 4-(2-ethoxyphenoxy)butyl chloride to form 2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol. This intermediate product is then reacted with ethanedioic acid to form the final product, 2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)). This synthesis method has been optimized to produce high yields of the final product.
Propiedades
IUPAC Name |
2-[4-(2-ethoxyphenoxy)butylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.C2H2O4/c1-2-17-13-7-3-4-8-14(13)18-12-6-5-9-15-10-11-16;3-1(4)2(5)6/h3-4,7-8,15-16H,2,5-6,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAMKSNHHGBPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4981346.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B4981350.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4981356.png)
![methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B4981366.png)
![5-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B4981371.png)
![2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B4981379.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4981385.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4981402.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4981409.png)
![4,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}pyrimidine](/img/structure/B4981415.png)
![ethyl 1-(dibenzo[b,d]furan-4-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4981420.png)


![1-(2-methylphenyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4981454.png)